1-Methyl-4-(trifluoromethyl)naphthalene 1-Methyl-4-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.: 52331-42-7
VCID: VC4445757
InChI: InChI=1S/C12H9F3/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3
SMILES: CC1=CC=C(C2=CC=CC=C12)C(F)(F)F
Molecular Formula: C12H9F3
Molecular Weight: 210.199

1-Methyl-4-(trifluoromethyl)naphthalene

CAS No.: 52331-42-7

VCID: VC4445757

Molecular Formula: C12H9F3

Molecular Weight: 210.199

* For research use only. Not for human or veterinary use.

1-Methyl-4-(trifluoromethyl)naphthalene - 52331-42-7

Description

1-Methyl-4-(trifluoromethyl)naphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a methyl group and a trifluoromethyl group attached to the naphthalene ring. Its molecular formula is C₁₂H₉F₃, with a molar mass of approximately 210.2 g/mol . This compound is notable for its unique chemical properties and potential applications in various scientific fields.

Synthesis Methods

The synthesis of 1-Methyl-4-(trifluoromethyl)naphthalene can be achieved through various methods involving naphthalene derivatives, often requiring precise control over reaction conditions to achieve desired substitution patterns on the aromatic ring.

Synthesis Approaches:

  • Metalation Reactions: Utilizing lithium dialkylamide-type bases for selective metalation before introducing functional groups.

  • Electrophilic Substitution: Introducing electrophiles onto the electron-rich aromatic ring.

These methods allow for tailored introduction of functional groups, enhancing versatility in further derivatization reactions.

Chemical Reactivity

This compound participates in typical reactions associated with aromatic hydrocarbons, including resistance to reduction and oxidation under standard laboratory conditions due to its stable conjugated double bond system.

Mechanism of Action:

The trifluoromethyl group's electron-withdrawing effect influences reactivity by making certain positions more susceptible to electrophilic attack during substitution reactions.

Applications

Given its unique structure, 1-Methyl-4-(trifluoromethyl)naphthalene has potential applications across several fields:

Fields:

  • Advanced Materials Science: For developing new synthetic pathways.

  • Medicinal Chemistry: Due to its interaction capabilities with biological targets enhanced by fluorinated substituents.

Its distinct characteristics make it valuable for research into novel materials and biological interactions .

CAS No. 52331-42-7
Product Name 1-Methyl-4-(trifluoromethyl)naphthalene
Molecular Formula C12H9F3
Molecular Weight 210.199
IUPAC Name 1-methyl-4-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H9F3/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3
Standard InChIKey ZLTBAVNWQOCMIB-UHFFFAOYSA-N
SMILES CC1=CC=C(C2=CC=CC=C12)C(F)(F)F
Solubility not available
PubChem Compound 11264278
Last Modified Aug 16 2023

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210.1947 g/mol